molecular formula C18H13FN4O B11267869 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11267869
M. Wt: 320.3 g/mol
InChI Key: CZAHRIPYGHJQGF-UHFFFAOYSA-N
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Description

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an oxadiazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Microwave-assisted synthesis and conventional heating methods are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole and oxadiazole derivatives.

    Substitution: Formation of substituted pyrazole and oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), potentially inhibiting its activity . The compound’s fluorine substitution enhances its binding affinity and stability, making it a potent inhibitor in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methylphenyl groups enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C18H13FN4O

Molecular Weight

320.3 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

CZAHRIPYGHJQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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